3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Description
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzofuran ring fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Properties
CAS No. |
866873-06-5 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.38 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
CNJRVBOBOVRPCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with a suitable benzofuran derivative, followed by cyclization and introduction of the sulfanylidene group under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the sulfanylidene group to a thiol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds to 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one include other benzofuran and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one: Similar structure but different substitution pattern.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse biological activities.
The uniqueness of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
